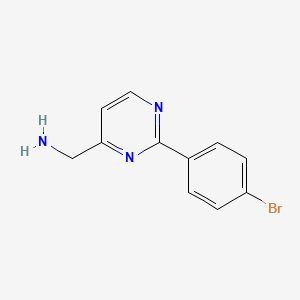
(2-(4-Bromophenyl)pyrimidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Bromophenyl)pyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidines It features a bromophenyl group attached to a pyrimidine ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)pyrimidin-4-yl)methanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-(4-Bromophenyl)pyrimidin-4-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
科学的研究の応用
(2-(4-Bromophenyl)pyrimidin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (2-(4-Bromophenyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Bromophenyl)(pyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(4-Bromophenyl)thiazol-2-amine: Contains a thiazole ring instead of a pyrimidine ring.
(4-Bromophenyl)ethynylpyridine: Features an ethynyl group linking the bromophenyl and pyridine rings.
Uniqueness
(2-(4-Bromophenyl)pyrimidin-4-yl)methanamine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H10BrN3 |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
[2-(4-bromophenyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C11H10BrN3/c12-9-3-1-8(2-4-9)11-14-6-5-10(7-13)15-11/h1-6H,7,13H2 |
InChIキー |
HJAFUUJCRJBDET-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


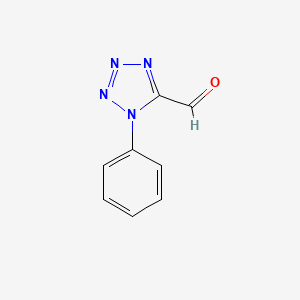

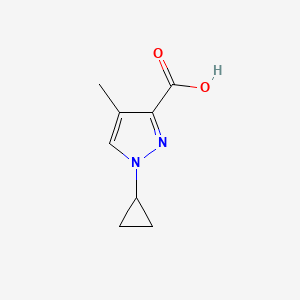
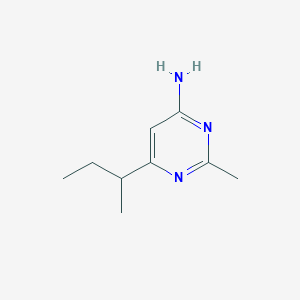
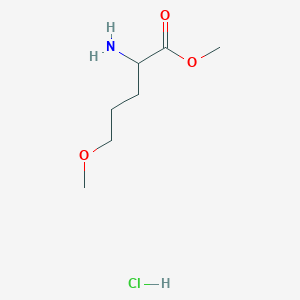
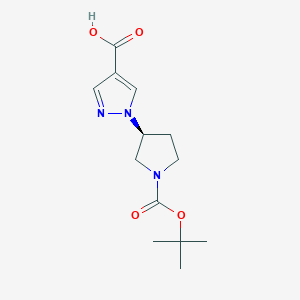
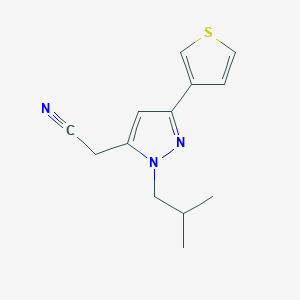
![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)



![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)

